2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound features a thiazole ring fused to a pyrimidine ring, with a methyl group at the 7-position and an acetamide group attached to the 3-position of the thiazolo[3,2-a]pyrimidine core. The presence of a pyridin-3-ylmethyl group further adds to its structural complexity and potential biological activity.
Scientific Research Applications
. Its unique structure and reactivity make it a valuable tool for the development of new drugs, materials, and chemical processes.
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[3,2-a]pyrimidine core is particularly useful in the design of new heterocyclic compounds with diverse biological activities.
Biology
In biological research, this compound can be explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In the field of medicine, this compound could be investigated for its therapeutic potential. Its structural similarity to other biologically active compounds suggests that it may have applications in the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties and reactivity make it a valuable asset for the synthesis of advanced materials and the improvement of existing industrial processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aromatic aldehyde. This reaction is often carried out in isopropyl alcohol at 20°C under ultrasonic activation. The resulting intermediate can then be further modified to introduce the pyridin-3-ylmethyl group and the acetamide moiety.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely to involve interactions with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core and the pyridin-3-ylmethyl group may play key roles in these interactions, potentially binding to enzymes, receptors, or other biological molecules to modulate their activity.
Comparison with Similar Compounds
This compound can be compared with other thiazolo[3,2-a]pyrimidine derivatives, which share similar structural features but may differ in their substituents and functional groups. Some similar compounds include:
5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
These compounds may exhibit different biological activities and reactivity profiles, highlighting the uniqueness of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide.
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-5-14(21)19-12(9-22-15(19)18-10)6-13(20)17-8-11-3-2-4-16-7-11/h2-5,7,12H,6,8-9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCENRZBJDDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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